Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate
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Overview
Description
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate is an organic compound that features a biphenyl group attached to a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate typically involves the esterification of biphenyl derivatives with butanedioic acid derivatives. One common method involves the reaction of 4-biphenylcarboxylic acid with 2-methylidenebutanedioic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl diols or quinones.
Reduction: The ester group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl diols, biphenyl quinones.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyl, halo-biphenyl, sulfonyl-biphenyl.
Scientific Research Applications
Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of Di[1,1’-biphenyl]-4-yl 2-methylidenebutanedioate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but with tert-butyl groups instead of the ester moiety.
Biphenyl: The parent compound with two phenyl rings connected by a single bond.
Uniqueness
The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
202849-04-5 |
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Molecular Formula |
C29H22O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
bis(4-phenylphenyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C29H22O4/c1-21(29(31)33-27-18-14-25(15-19-27)23-10-6-3-7-11-23)20-28(30)32-26-16-12-24(13-17-26)22-8-4-2-5-9-22/h2-19H,1,20H2 |
InChI Key |
YGZNLSGENSSAIC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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